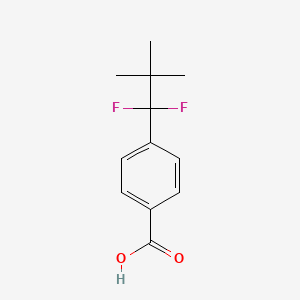

4-(1,1-二氟-2,2-二甲基丙基)苯甲酸

描述

4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. It is characterized by a benzoic acid core structure with a 1,1-difluoro-2,2-dimethylpropyl group attached to the 4-position of the benzene ring. This compound is of interest due to its potential applications in materials science and pharmaceuticals, as modifications to the benzoic acid moiety can lead to a variety of biological activities and material properties.

Synthesis Analysis

The synthesis of benzoic acid derivatives can be achieved through various methods. While the provided papers do not directly discuss the synthesis of 4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid, they do provide insights into related synthetic strategies. For instance, the synthesis of sterically hindered fluorinated benzene derivatives is demonstrated through aromatic nucleophilic substitution reactions, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . This suggests that a similar approach could potentially be applied to synthesize the target compound by introducing the difluoro-dimethylpropyl group to a benzoic acid precursor.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial in determining their properties and reactivity. X-ray crystallography and spectroscopic methods such as NMR are commonly used to confirm the structures of such compounds . The presence of substituents on the benzene ring can lead to variations in bond angles and lengths, which in turn can affect the compound's chemical behavior. For the target compound, one could expect that the difluoro-dimethylpropyl group would influence the electronic distribution and steric environment of the benzoic acid core.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of chemical reactions, including acid-base dissociation and tautomerism . The presence of substituents can alter the acidity of the carboxylic acid group and affect the equilibrium between different tautomeric forms. The specific reactivity of 4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid would depend on the electronic effects of the difluoro-dimethylpropyl substituent and its steric demands.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the introduction of fluorinated chains can lead to the formation of liquid crystalline phases, as observed in perfluoroalkylalkoxy substituted benzoic acid derivatives . The difluoro-dimethylpropyl group in the target compound could similarly affect its melting point, solubility, and potential to form mesophases. Additionally, the ability to form hydrogen bonds or complexes with bases can impact the material's properties, such as its phase behavior at different temperatures .

科学研究应用

苯甲酸的定向锂化

对苯甲酸的研究,包括 4-(1,1-二氟-2,2-二甲基丙基)苯甲酸,已经探索了定向锂化。这种方法促进了邻位取代产物的合成,为开发具有各种功能的苯甲酸提供了一条途径 (Bennetau 等人,1995)。

新型三苯锡(IV)配合物的抗增殖活性

某些苯甲酸的新型三苯锡(IV)酯已在结构上得到表征,并研究了它们对癌细胞系的抗增殖活性。这表明苯甲酸衍生物在开发新型抗癌剂方面具有潜力 (Dokorou 等人,2011)。

降血糖前药

某些苯甲酸衍生物已被确定为有效的降血糖剂,其作用机制是抑制肝糖异生并影响线粒体功能 (Aicher 等人,1999)。

铑(I)催化的羧化

芳基硼酸酯,包括那些具有类似于 4-(1,1-二氟-2,2-二甲基丙基)苯甲酸结构的酯,已成功地使用铑(I)催化进行羧化,提供了一种制备各种功能化芳基和烯基羧酸的方法 (Ukai 等人,2006)。

抗抑郁药的代谢

某些抗抑郁药的代谢命运(在体内转化为苯甲酸衍生物)已被研究以了解它们的药代动力学和与各种酶的相互作用 (Hvenegaard 等人,2012)。

食品中的天然化合物

苯甲酸及其衍生物,包括那些类似于 4-(1,1-二氟-2,2-二甲基丙基)苯甲酸的衍生物,是植物和动物组织中的天然成分。它们广泛存在和使用引起了人们对其对人体健康影响的担忧 (del Olmo 等人,2017)。

定量构效关系

对取代苯甲酸的研究已经使用计算化学探索了它们的构效关系,揭示了它们代谢命运和理化性质的见解 (Ghauri 等人,1992)。

植物提取物的抗菌活性

对 Piper gaudichaudianum Kuntze 的研究发现具有显着抗菌活性的苯甲酸衍生物,突出了它们在疾病治疗和预防中的潜力 (Puhl 等人,2011)。

植物中的抗炎成分

对 Melicope semecarpifolia 果实的研究发现了具有有效抗炎特性的新型苯甲酸衍生物,展示了这些化合物的治疗潜力 (Chen 等人,2008)。

属性

IUPAC Name |

4-(1,1-difluoro-2,2-dimethylpropyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O2/c1-11(2,3)12(13,14)9-6-4-8(5-7-9)10(15)16/h4-7H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVKRWITXNTROR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=C(C=C1)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B3002482.png)

![Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B3002485.png)

![N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B3002488.png)

![2-(2,4-dichlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B3002490.png)

![(3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B3002491.png)

![(E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3002493.png)

![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002497.png)

![N-1,3-benzodioxol-5-yl-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002500.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3002504.png)